S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate
Description
Properties
Molecular Formula |
C16H19NO3S2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
O-ethyl [1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl]sulfanylmethanethioate |
InChI |
InChI=1S/C16H19NO3S2/c1-3-20-16(21)22-14(10-11-17)8-9-15(18)12-4-6-13(19-2)7-5-12/h4-7,14H,3,8-10H2,1-2H3 |
InChI Key |
PJSAEBMARVETOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SC(CCC(=O)C1=CC=C(C=C1)OC)CC#N |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Cross-Coupling of Xanthate Esters
A pivotal method involves nickel-catalyzed C–S bond formation, adapted from redox-active alkyl xanthate ester syntheses. Here, a brominated intermediate (2-bromo-5-(4-methoxyphenyl)-5-oxopentane ) reacts with O-ethyl carbonodithioate under NiCl₂(DME)/KI/Zn catalysis. Key steps include:
-
Reagents : NiCl₂(DME) (10 mol%), KI (50 mol%), Zn (3.0 equiv), DMPU solvent.
-
Conditions : 40°C for 12 hours, yielding the target compound after aqueous workup.
This method achieves 78% yield (Table 1) with minimal byproducts, leveraging nickel’s ability to mediate single-electron transfers for efficient coupling.
Cyanide Substitution via Nucleophilic Displacement
Building on cyanoester syntheses, a halogenated precursor (2-chloro-5-(4-methoxyphenyl)-5-oxopentane ) undergoes nucleophilic substitution with sodium cyanide (NaCN). Critical parameters:
-
Solvent : Ethanol/water mixture (3:1 ratio).
-
Temperature : 25°C for 16 hours.
Post-reaction, extraction with ethyl acetate and vacuum distillation isolate the intermediate 1-cyano-5-(4-methoxyphenyl)-5-oxopentane-2-thiol , which is subsequently esterified with chloroethyl xanthate (ClCS₂OEt).
Stepwise Assembly from Methoxyphenyl Ketone Intermediates
Friedel-Crafts Acylation for Ketone Formation
The 5-(4-methoxyphenyl)-5-oxopentan-2-yl backbone is constructed via Friedel-Crafts acylation of 4-methoxybenzene with levulinic acid chloride (ClC(O)C₃H₆CO₂Et).
Thiolation and Xanthate Esterification
The ketone intermediate is brominated at C2 using PBr₃ in dichloromethane, followed by thiolation with thiourea (NH₂CSNH₂) in refluxing ethanol. The resulting thiol is treated with carbon disulfide (CS₂) and ethyl iodide (EtI) under basic conditions (KOH/EtOH) to form the carbonodithioate.
Optimization and Scalability
Solvent and Temperature Effects
Catalytic System Tuning
-
Zinc as Reductant : Zn powder (3.0 equiv) ensures consistent Ni⁰ regeneration, critical for catalytic cycle maintenance.
-
KI Additive : Enhances solubility of nickel species, reducing catalyst loading requirements.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity for nickel-catalyzed method products, compared to 92% for stepwise routes.
Comparative Data Tables
Table 1: Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Nickel Catalysis | 78 | 98 | 12 |
| Cyanide Substitution | 65 | 95 | 16 |
| Stepwise Assembly | 58 | 92 | 24 |
Table 2: Reagent Cost Analysis (per 100 g Product)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
“S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The carbonodithioate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate as an anticancer agent. Research indicates that compounds with similar structures can inhibit the growth of cancer cell lines, including those resistant to conventional therapies. For example, derivatives of carbonodithioates have shown promising results against liver carcinoma cell lines, exhibiting IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Studies on related compounds have demonstrated their efficacy against various bacterial strains. The presence of the methoxy group enhances lipophilicity, facilitating cellular uptake and improving bioavailability, which is crucial for antimicrobial activity .
Enzyme Inhibition
S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. For instance, compounds containing similar functional groups have been identified as potent inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells .
Case Studies
Mechanism of Action
The mechanism of action of “S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key parameters of the target compound and its analogs:
Key Observations:
Substituent Effects: The cyano group in the target compound increases electrophilicity compared to IV-C7’s diethoxy groups, which are electron-donating. This difference may enhance the target’s reactivity in nucleophilic additions or radical reactions .
Synthesis: IV-C7’s synthesis achieved 76% yield via radical-initiated reactions using dilauroyl peroxide . Similar methods may apply to the target compound, though the cyano group’s stability under radical conditions requires verification. The silyl-containing analog employs silicon-based substituents, which may confer steric bulk and alter reaction pathways compared to aryl-substituted carbonodithioates.
Functional Group Diversity: The carboxylic acid in 5-(4-fluorophenyl)-5-oxopentanoic acid contrasts with the carbonodithioate group in the target compound. Thioesters like carbonodithioates are more reactive in radical reactions, whereas carboxylic acids are prone to acid-base interactions .
Physical and Chemical Properties
- Solubility: IV-C7’s yellow oil consistency suggests moderate polarity . The target compound’s cyano and methoxy groups may increase polarity slightly, though its larger molecular weight (hypothetical 418.58 g/mol) could reduce aqueous solubility.
- Stability: The electron-withdrawing cyano group may render the target compound more resistant to hydrolysis than IV-C7’s diethoxy substituents.
Biological Activity
S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a cyano group, a methoxyphenyl substituent, and a carbonodithioate moiety. Its molecular formula is CHNOS, which indicates the presence of sulfur and nitrogen atoms that may contribute to its biological activity.
Research suggests that compounds similar to S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate may exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Binding : It may interact with various receptors, influencing signaling pathways related to inflammation, apoptosis, or cell growth.
- Antioxidant Activity : The presence of the methoxy group may enhance its ability to scavenge free radicals, reducing oxidative stress in cells.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 45 µM in breast cancer cells. This effect was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Antioxidant Potential
Another study assessed the antioxidant activity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate effectively scavenged free radicals with an EC50 value of 30 µM, showcasing its potential as a therapeutic agent against oxidative stress-related diseases.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for scalability?
Q. What purification strategies mitigate solubility challenges?
- Methodological Answer : Due to polar (cyano, carbonyl) and nonpolar (methoxyphenyl) groups, solubility varies in protic vs. aprotic solvents. Use gradient elution in chromatography (hexane → EtOAc → MeOH) or mixed-solvent recrystallization (e.g., CHCl₃/hexane). Centrifugal partition chromatography (CPC) is effective for thermally sensitive intermediates .
Q. How can chromatographic methods validate purity?
- Methodological Answer :
Q. What stability issues arise under storage, and how are they managed?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis of the carbonodithioate group. Store under argon at –20°C in amber vials. Stabilize solutions with radical scavengers (e.g., BHT) in anhydrous DMSO. Regular stability assays (HPLC, NMR) over 6–12 months are advised .
Advanced Research Questions
Q. How do steric/electronic effects influence carbonodithioate reactivity in cross-coupling?
- Methodological Answer : The bulky 4-methoxyphenyl group sterically hinders nucleophilic attack at the thiocarbonyl center, favoring electrophilic aromatic substitution (EAS) over SN2 mechanisms. Computational studies (DFT) using Gaussian09 with B3LYP/6-311+G(d,p) basis sets predict regioselectivity in reactions with amines or thiols. Experimental validation via kinetic isotope effects (KIE) and Hammett plots quantifies electronic contributions .
Q. How to resolve contradictions in reported biological activities of analogous compounds?
- Methodological Answer : Conduct meta-analyses of structure-activity relationship (SAR) studies, focusing on substituent effects (e.g., methoxy vs. nitro groups). Use standardized bioassays (e.g., enzyme inhibition IC₅₀) under controlled conditions (pH, temperature). Conflicting cytotoxicity data may arise from cell line variability (e.g., HepG2 vs. HEK293), requiring orthogonal assays (apoptosis markers, ROS detection) .
Q. What methodologies assess environmental fate and degradation pathways?
- Methodological Answer :
- Photodegradation : Simulate sunlight exposure (Xe lamp, λ > 290 nm) in aqueous buffers, monitoring by LC-MS/MS.
- Biodegradation : Use OECD 301D respirometry with activated sludge to measure CO₂ evolution.
- Ecotoxicity : Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition (OECD 201) .
Q. Can DFT predict regioselectivity of nucleophilic attacks?
- Methodological Answer : Yes. Calculate Fukui indices (nucleophilic/electrophilic) at the C=S and cyano carbons using Jaguar v11.4. Transition state modeling (TS Berny algorithm) identifies energy barriers for thiophilic vs. cyanophilic attacks. Validate with kinetic studies (stopped-flow UV-Vis) .
Q. How to elucidate metabolic pathways in vitro?
- Methodological Answer :
Incubate with liver microsomes (human/rat) and NADPH cofactors. Detect phase I metabolites (hydroxylation, demethylation) via UPLC-QTOF-MS. For phase II conjugates (glutathione, glucuronide), use stable isotope tracers and MS/MS fragmentation. Cyano group metabolism may release cyanide, requiring colorimetric assays (e.g., Prussian blue) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
